Methyl 3-bromothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

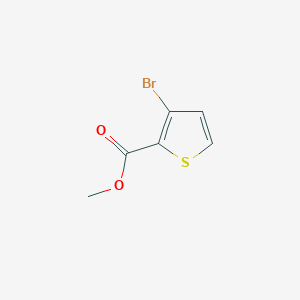

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGSJNCGPSIJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372351 | |

| Record name | methyl 3-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26137-08-6 | |

| Record name | methyl 3-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-bromothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-bromothiophene-2-carboxylate" properties and structure

Abstract: This document provides a comprehensive technical overview of Methyl 3-bromothiophene-2-carboxylate, a pivotal heterocyclic compound in modern chemical research. It details the molecule's structural, physical, and spectral properties, and outlines its significant applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and safety information to facilitate its effective and safe utilization.

Chemical Structure and Identifiers

This compound is a substituted thiophene derivative. The thiophene ring is functionalized with a bromine atom at the C3 position and a methyl ester group at the C2 position. This arrangement of functional groups, particularly the reactive bromine atom, makes it a valuable intermediate for further chemical modifications, such as cross-coupling reactions.[1]

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 26137-08-6 | [1][2][3] |

| Molecular Formula | C₆H₅BrO₂S | [1][2][3] |

| Molecular Weight | 221.07 g/mol | [1][2][3] |

| IUPAC Name | methyl 3-bromo-2-thiophenecarboxylate | |

| Synonyms | 3-Bromothiophene-2-carboxylic acid methyl ester, Methyl 3-bromo-2-thenoate | [1][2] |

| InChI Key | PEGSJNCGPSIJOX-UHFFFAOYSA-N | [2] |

| PubChem ID | 2740074 | [1] |

| MDL Number | MFCD00173839 |[1][3] |

Physicochemical Properties

This compound is typically a white to light yellow solid at room temperature.[1][2] It is slightly soluble in water.[2]

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Appearance | White to light yellow powder or solid | [1][2] |

| Melting Point | 47 - 51 °C | [1] |

| Boiling Point | 127 °C @ 12 mmHg; 112 °C @ 4 mmHg | [1][2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 106.0 ± 21.8 °C | [2] |

| Refractive Index | 1.577 | [2] |

| Polar Surface Area | 54.5 Ų | [2] |

| XLogP3 | 2.5 |[2] |

Spectral Data

Structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 3: Spectral Data

| Technique | Parameters | Observed Peaks (δ in ppm) / m/z | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | 7.46 (d, 1H), 7.09 (d, 1H), 3.90 (s, 3H, -OCH₃) | [4] |

| ¹³C NMR | 400 MHz, CDCl₃ | 161.0, 133.63, 130.61, 127.12, 116.96, 52.10 | [4] |

| Mass Spectrometry | ESI | 222.8 [M+1]⁺ | [4] |

| Exact Mass | - | 219.919357 |[2][4] |

Applications and Significance

This compound is a highly versatile intermediate with broad applications in several areas of chemical science, driven by its unique thiophene structure and reactive bromine substituent.[1]

Caption: Application pathways for this compound.

-

Medicinal Chemistry : It serves as a crucial building block in the synthesis of pharmaceuticals.[1] Its structure is incorporated into molecules being investigated for anti-inflammatory and anti-cancer therapies, highlighting its importance in drug discovery.[1]

-

Material Science : The compound is utilized in the production of organic semiconductors and conductive polymers, which are fundamental components of advanced electronic devices like organic light-emitting diodes (OLEDs).[1]

-

Agrochemicals : It is used to develop new crop protection agents and can be incorporated into the design of more sustainable, eco-friendly pesticides.[1]

-

Analytical Chemistry : It is employed as a reference standard in various chromatographic methods to aid in the analysis of complex chemical mixtures.[1]

Experimental Protocols

Synthesis via Sandmeyer Reaction

A common and effective method for synthesizing this compound is through a Sandmeyer reaction, starting from Methyl 3-amino-2-thiophenecarboxylate.[4][5]

Methodology:

-

Diazotization: Methyl 3-amino-2-thiophenecarboxylate (1.0 eq) is suspended in hydrobromic acid and stirred at room temperature. The mixture is then cooled to 0-5 °C.[5] A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The mixture is stirred for an additional hour.[4][5]

-

Sandmeyer Reaction: In a separate vessel, copper(I) bromide (1.05 eq) is dissolved in hydrobromic acid at room temperature.[5] The previously prepared diazonium salt solution is then added to this mixture.[4]

-

Reaction and Work-up: The resulting mixture is heated to 60-65 °C and stirred for 2 hours.[5] After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the crude product.[5]

Caption: General workflow for the synthesis and purification of the title compound.

Purification and Characterization

Purification: The crude product from the synthesis can be purified using standard laboratory techniques. Column chromatography on silica gel is often effective. A typical eluent system would be a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system can be employed to obtain a high-purity solid.

Characterization: The identity and purity of the final product should be confirmed by a suite of analytical methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure and assess purity.

-

Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation pattern.

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Category | Code | Description | Reference |

|---|---|---|---|

| Signal Word | - | Warning | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][6] |

| Skin Irritation | H315 | Causes skin irritation | [6] |

| Eye Irritation | H319 | Causes serious eye irritation | [6] |

| STOT SE | H335 | May cause respiratory irritation |[6] |

Precautionary Measures:

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storage in a freezer under -20°C in a dark, sealed container. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined properties and reactivity make it an essential component in the synthetic chemist's toolbox for creating complex molecules with significant applications in medicine, materials, and agriculture. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound [oakwoodchemical.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 26137-08-6 [amp.chemicalbook.com]

- 6. Methyl 2-bromothiophene-3-carboxylate | C6H5BrO2S | CID 53302196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 3-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, and handling procedures for Methyl 3-bromothiophene-2-carboxylate, a key intermediate in various synthetic applications.

Chemical Identification and Properties

This compound is a heterocyclic compound widely utilized in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1] Its structure incorporates a thiophene ring, a bromine atom, and a methyl ester group, making it a versatile building block for more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 26137-08-6 | [1][2][3][4] |

| Molecular Formula | C6H5BrO2S | [1][2][3][4] |

| Molecular Weight | 221.07 g/mol | [1][2][4] |

| Appearance | White to light yellow powder or lump | [1][2] |

| Melting Point | 47 - 51 °C | [1] |

| Boiling Point | 112 °C / 4 mmHg; 127 °C / 12 mmHg | [1][2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 106.0 ± 21.8 °C | [2] |

| Water Solubility | Slightly soluble in water | [2] |

| Purity | ≥ 98% (GC) | [1] |

Safety and Hazard Information

Understanding the safety profile of this compound is critical for its safe handling in a laboratory or industrial setting. The compound is classified with several hazard statements, indicating the need for appropriate personal protective equipment (PPE) and handling procedures.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statements | H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | ||

| H319 | Causes serious eye irritation | ||

| H335 | May cause respiratory irritation | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |

| P264 | Wash skin thoroughly after handling | [5] | |

| P270 | Do not eat, drink or smoke when using this product | [5] | |

| P280 | Wear protective gloves/ eye protection/ face protection | [5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Experimental Protocols: Safe Handling Workflow

Due to the hazardous nature of this compound, a strict and well-defined handling protocol is mandatory. The following workflow outlines the essential steps for minimizing exposure and ensuring safety.

Caption: A workflow diagram illustrating the safe handling procedures for this compound.

First Aid Measures

In case of accidental exposure, the following first aid measures should be taken immediately.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [6] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | [6] |

| Inhalation | Remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [6] |

| Ingestion | Clean mouth with water. Get medical attention. | [6] |

Storage and Disposal

Proper storage and disposal are crucial to maintain the stability of the compound and to prevent environmental contamination.

-

Storage: Keep in a dry, cool, and well-ventilated place.[6] Keep the container tightly closed.[6] Store locked up.[6] Some suppliers recommend storage in a freezer under -20°C in a dark place, sealed in dry conditions.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Applications in Research and Development

This compound serves as a critical starting material and intermediate in various areas of chemical synthesis:

-

Pharmaceutical Chemistry: It is a key building block in the synthesis of novel pharmaceutical compounds.[1]

-

Materials Science: The compound is used in the creation of conductive polymers and organic semiconductors, which are integral to the development of advanced electronic devices.[1]

-

Agrochemicals: It is also utilized in the synthesis of new crop protection agents.[1]

References

Spectroscopic Analysis of Methyl 3-bromothiophene-2-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromothiophene-2-carboxylate, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The structural integrity and purity of this compound have been confirmed through a multi-faceted spectroscopic approach. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and expected Infrared Spectroscopy absorptions.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.46 | Doublet (d) | 1H | Thiophene C5-H |

| 7.09 | Doublet (d) | 1H | Thiophene C4-H |

| 3.90 | Singlet (s) | 3H | OCH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 161.0 | C=O (Ester) |

| 133.63 | Thiophene C5 |

| 130.61 | Thiophene C2 |

| 127.12 | Thiophene C4 |

| 116.96 | Thiophene C3-Br |

| 52.10 | OCH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion |

| 222.8 | [M+1]⁺ |

Note: The [M+1]⁺ peak is consistent with the molecular weight of the compound (221.07 g/mol ) and the presence of bromine isotopes.[1]

Infrared (IR) Spectroscopy Data

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the C-H bonds on the thiophene ring.[2] |

| Ester C=O Stretch | 1750 - 1735 | A strong absorption characteristic of the ester carbonyl group.[3] |

| Aromatic C=C Bending | 1700 - 1500 | Corresponds to the carbon-carbon double bonds within the thiophene ring.[3] |

| Ester C-O Stretch | 1300 - 1000 | Relates to the single bond between the carbonyl carbon and the oxygen of the methoxy group. |

| C-Br Stretch | 690 - 515 | Indicates the presence of the carbon-bromine bond. |

Note: The data in this table is based on characteristic absorption frequencies for the respective functional groups and may vary slightly in the actual spectrum of the compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the standard operating procedures for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then filtered into a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is typically employed. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean ATR crystal is first collected. Subsequently, the sample spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.

-

Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The isotopic pattern of the molecular ion is also examined to confirm the presence of bromine.

Visualized Workflow

To further elucidate the process of spectroscopic analysis, the following diagram illustrates a typical workflow from sample reception to final structural confirmation.

Caption: Workflow for Spectroscopic Characterization.

References

Methyl 3-bromothiophene-2-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of methyl 3-bromothiophene-2-carboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science applications. This document outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the Sandmeyer-type reaction, starting from methyl 3-amino-2-thiophenecarboxylate. This process involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.

A general procedure involves suspending methyl 3-amino-2-thiophenecarboxylate in hydrobromic acid, followed by cooling and the dropwise addition of a sodium nitrite solution to form the diazonium salt. This intermediate is then added to a solution of copper(I) bromide in hydrobromic acid and heated to facilitate the substitution reaction. The final product is then isolated through extraction and purified.[1][2]

Experimental Protocols

Synthesis via Sandmeyer Reaction[1][2]

Materials:

-

Methyl 3-amino-2-thiophenecarboxylate (100 g, 0.6369 mol)

-

Hydrobromic acid (48%, 220 mL + 260 mL)

-

Sodium nitrite (46.0 g, 0.666 mol)

-

Copper(I) bromide (96.0 g, 0.6692 mol)

-

Water (100 mL + 1200 mL)

-

Ethyl acetate (2 x 600 mL)

-

Anhydrous sodium sulfate

Procedure:

-

Suspend methyl 3-amino-2-thiophenecarboxylate (100 g) in hydrobromic acid (220 mL) and stir at room temperature for 15 minutes.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (46.0 g) in water (100 mL) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture for 1 hour at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (96.0 g) in hydrobromic acid (260 mL) at room temperature.

-

Add the diazonium salt mixture to the copper(I) bromide solution.

-

Warm the reaction system to 60-65 °C and stir for 2 hours.

-

After the reaction is complete, cool the mixture to 25-30 °C and dilute with water (1200 mL).

-

Extract the aqueous layer with two portions of ethyl acetate (600 mL each).

-

Combine the organic phases, wash twice with water (600 mL portions), and dry over anhydrous sodium sulfate.

-

Remove the ethyl acetate by distillation under reduced pressure to yield the product.

Yield and Purity: This procedure typically yields a yellow solid product of 129.0 g (91.6% yield) with a purity of 96% as determined by HPLC.[1][2]

Characterization Protocols

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.

-

Mass Spectrometry (MS): Mass spectral data is obtained to confirm the molecular weight of the compound.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₂S | [3] |

| Molecular Weight | 221.07 g/mol | [3] |

| Appearance | White to light yellow powder or lump | [3] |

| Melting Point | 47-51 °C | [3] |

| Boiling Point | 127 °C / 12 mmHg | [3] |

| Purity | ≥ 98% (GC) | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.90 (s, 3H, OCH₃), 7.09 (d, 1H), 7.46 (d, 1H) | [1][2] |

| ¹³C NMR (400 MHz, CDCl₃) | δ 52.10, 116.96, 127.12, 130.61, 133.63, 161.0 | [1][2] |

| Mass Spectrum (MS) | m/z 222.8 [M+1] | [1][2] |

Visualizations

Synthesis Workflow

References

An In-depth Technical Guide to the Reactivity of Methyl 3-bromothiophene-2-carboxylate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromothiophene-2-carboxylate is a versatile and highly valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing carboxylate group and the bromine atom on the thiophene ring, render it a key intermediate for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the reactivity of this compound in a variety of organic transformations, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, lithiation-substitution, and cyclization strategies. This document is intended to serve as a detailed resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering insights into the synthetic potential of this important thiophene derivative.

Introduction

The thiophene nucleus is a privileged scaffold in numerous biologically active compounds and functional organic materials. The targeted functionalization of the thiophene ring is therefore a central theme in contemporary organic chemistry. This compound has emerged as a particularly useful starting material due to the strategic placement of its functional groups. The bromine atom at the 3-position serves as a versatile handle for a wide range of cross-coupling and substitution reactions, while the methyl ester at the 2-position can be readily modified or can influence the regioselectivity of reactions at other positions on the ring. This guide will systematically explore the reactivity of this compound, presenting key reaction data in tabular format, providing detailed experimental protocols for seminal transformations, and illustrating reaction pathways and workflows using logical diagrams.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. This compound readily couples with a range of aryl- and heteroarylboronic acids and their derivatives. The electron-withdrawing nature of the ester group can influence the reactivity of the C-Br bond.

Table 1: Suzuki-Miyaura Coupling of Bromothiophene Derivatives with Arylboronic Acids

| Entry | Bromothiophene Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 85 | [1] |

| 2 | 4-Bromothiophene-2-carbaldehyde | 3,5-Bis(trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 92 | [1] |

| 3 | 2,4-Dibromothiophene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 24 | 85 | [2] |

| 4 | 2,3-Dibromothiophene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 24 | 78 | [2] |

Note: Data for analogous bromothiophene derivatives are presented to illustrate typical reaction conditions and yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the dibromothiophene (0.3 mmol) in a 6:1 v/v mixture of dioxane and water (4 mL) is added the arylboronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol). The reaction mixture is then heated to reflux and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling provides another effective route for C-C bond formation, utilizing organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups.

Table 2: Stille Coupling of Bromothiophenes with Organostannanes

| Entry | Bromothiophene Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3,4-Dibromothiophene | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (3) | Toluene | 110 | 24 | 75 | [3] |

| 2 | 2,3-Dibromothiophene | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 80 | [4] |

Note: Data for analogous bromothiophene derivatives are presented to illustrate typical reaction conditions and yields.

Experimental Protocol: General Procedure for Stille Coupling

In a flame-dried Schlenk flask under an inert atmosphere, 3,4-dibromothiophene (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are combined.[3] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous and degassed solvent is added via syringe, followed by the organostannane reagent (1.0-1.2 equivalents).[3] The reaction mixture is heated to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3] The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent. To remove tin byproducts, the organic layer is washed with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for at least one hour. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography.[3]

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes. This compound can undergo Heck coupling to introduce vinyl substituents.

Table 3: Heck Reaction of Bromothiophenes with Alkenes

| Entry | Bromothiophene Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromothiophene | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | K₂CO₃ | DMF | 130 | 20 | 93 (mixture) | [5] |

| 2 | 3-Bromothiophene | Ethyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100 | 12 | 85 (Hypothetical) | [5] |

Note: Data for analogous bromothiophene derivatives are presented to illustrate typical reaction conditions and yields.

Experimental Protocol: General Procedure for Heck Reaction

To a dry Schlenk flask under an inert atmosphere are added 3-bromothiophene (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Potassium Carbonate (2.0 mmol).[6] Anhydrous DMF (5 mL) is added, followed by styrene (1.2 mmol). The flask is sealed and the reaction mixture is heated to 120 °C with vigorous stirring for 12-24 hours.[6] After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This compound can be coupled with a variety of primary and secondary amines.

Table 4: Buchwald-Hartwig Amination of Bromothiophenes with Amines

| Entry | Bromothiophene Substrate | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromothiophene | Aniline | Pd₂(dba)₃/BrettPhos | NaOtBu | Toluene | 100 | 24 | 49-71 | [7] |

| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂/TrixiePhos (1/4) | t-BuOLi | Toluene | 100 | 24 | 98 | [8] |

Note: Data for analogous bromothiophene derivatives and general conditions are presented to illustrate typical reaction parameters.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., Xantphos, 2-4 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.

Table 5: Sonogashira Coupling of Bromothiophenes with Terminal Alkynes

| Entry | Bromothiophene Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2,3-Dibromothiophene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (0.36) | CuI (0.72) | Et₃N | Et₃N | 60 | 3 | 56 |[9] | | 2 | 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF/DMA (9:1) | 80 | 72 | <2 |[10] |

Note: Data for analogous bromothiophene derivatives are presented to illustrate typical reaction conditions and yields.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a stirred solution of 2,3-dibromothiophene (0.83 mmol) in Et₃N (1 mL) is added dropwise a solution of trimethylsilylacetylene (0.83 mmol) in Et₃N (1 mL), followed by Pd(PPh₃)₂Cl₂ (0.003 mmol) and PPh₃ (0.004 mmol).[9] The mixture is heated to 35 °C for 10 minutes. CuI (0.006 mmol) is then added, and the reaction mixture is stirred at 60 °C for 3 hours.[9] After cooling to room temperature, the mixture is diluted with ethyl acetate, poured into water, and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and evaporated. The crude product is purified by column chromatography.[9]

Lithiation and Substitution Reactions

Lithium-halogen exchange of this compound provides a powerful nucleophile that can react with a variety of electrophiles.

Table 6: Lithiation-Substitution of Bromothiophenes

| Entry | Bromothiophene Substrate | Lithiating Agent | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromothiophene | n-BuLi (1.1 eq) | Generic Electrophile | THF | -78 to RT | 1-3 | - | [11] |

| 2 | 3-Bromothiophene | t-BuLi (2 eq) | Generic Electrophile | THF | -78 | 1 | >90 (expected) | [6] |

Note: General conditions for the lithiation of 3-bromothiophene are presented.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

Under a positive flow of an inert gas, 3-bromothiophene (1.0 eq) is added to a flame-dried Schlenk flask, followed by anhydrous THF to achieve a concentration of approximately 0.2-0.5 M. The solution is cooled to -78 °C.[11] n-Butyllithium (1.1 eq) is added dropwise over 10-15 minutes, and the mixture is stirred at -78 °C for 30-60 minutes.[11] The desired electrophile (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for an additional hour before slowly warming to room temperature and stirring for another 1-3 hours. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[11]

Other Important Transformations

Hydrolysis

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which is also a valuable synthetic intermediate.

Table 7: Hydrolysis of this compound

| Entry | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | This compound | LiOH | THF/H₂O | RT | 12 | >95 (Typical) | General Knowledge |

Experimental Protocol: General Procedure for Hydrolysis

To a solution of this compound in a mixture of THF and water is added an excess of lithium hydroxide. The reaction is stirred at room temperature until completion (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-bromothiophene-2-carboxylic acid.

Reduction

The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 8: Reduction of the Ester Group

| Entry | Substrate | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Carboxylic Acid Ester | LiAlH₄ | Ether | Reflux | High | [12] |

Note: General conditions for the reduction of esters are presented.

Experimental Protocol: General Procedure for LiAlH₄ Reduction

To a suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere is added a solution of this compound in the same solvent dropwise. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the alcohol product.

Fiesselmann Thiophene Synthesis

While this compound is a product of thiophene synthesis, related chloro- and bromo-derivatives are key starting materials in the Fiesselmann synthesis for the construction of thieno[3,2-b]thiophene scaffolds.[1] This reaction involves the condensation with methyl thioglycolate in the presence of a base.[1]

Logical Diagram of Fiesselmann Thiophene Synthesis

Caption: Key steps in the Fiesselmann synthesis of thieno[3,2-b]thiophenes.

Conclusion

This compound is a cornerstone in the synthesis of functionalized thiophenes. Its predictable reactivity in a multitude of high-yield transformations, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the construction of complex molecular architectures. The ability to selectively functionalize the 3-position, coupled with the synthetic versatility of the ester group, provides medicinal chemists and materials scientists with a powerful platform for innovation. This guide has summarized the key reactive pathways of this compound, providing a foundation of data and protocols to facilitate its effective use in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

"Methyl 3-bromothiophene-2-carboxylate" molecular weight and formula

An In-depth Technical Guide to Methyl 3-bromothiophene-2-carboxylate

For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic building block. Its thiophene core, substituted with both a bromine atom and a methyl ester group, offers a versatile scaffold for the synthesis of complex molecules. This guide provides essential physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and a visual representation of its synthetic pathway.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is crucial for reaction planning, characterization, and safety considerations.

| Property | Value | Citations |

| Molecular Formula | C₆H₅BrO₂S | [1][2] |

| Molecular Weight | 221.07 g/mol | [1][2] |

| CAS Number | 26137-08-6 | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 47 - 51 °C | [1] |

| Boiling Point | 127 °C / 12 mmHg | [1] |

| Purity | Typically ≥98% (GC) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved via a Sandmeyer-type reaction starting from methyl 3-aminothiophene-2-carboxylate. The overall workflow for this synthesis is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from Methyl 3-aminothiophene-2-carboxylate

This protocol outlines the diazotization of the amine and subsequent displacement with bromide.

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Suspend methyl 3-aminothiophene-2-carboxylate (1 equivalent) in hydrobromic acid. Stir the mixture at room temperature for 15 minutes.[3]

-

Cool the mixture to 0-5 °C in an ice bath.[3]

-

Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.[3]

-

Stir the resulting mixture for 1 hour at this temperature to form the diazonium salt.[3]

-

In a separate flask, prepare a solution of copper(I) bromide (1.05 equivalents) in hydrobromic acid.[3]

-

Add the cold diazonium salt solution to the copper(I) bromide solution at room temperature.[3]

-

Heat the resulting mixture and stir at 60-65 °C for 2 hours.[3]

-

After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.[3]

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[3]

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.[3]

Application in Suzuki Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond at the 3-position of the thiophene ring, enabling the synthesis of more complex aryl-substituted thiophenes. These products are valuable in the development of pharmaceuticals and organic electronic materials.[1]

The logical workflow for a typical Suzuki cross-coupling reaction is outlined below.

Caption: General workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Representative Suzuki Coupling

The following is a general procedure for the Suzuki coupling of a brominated thiophene derivative with an arylboronic acid, which can be adapted for this compound.

Materials:

-

Bromothiophene derivative (e.g., this compound) (1 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

-

Base (e.g., Potassium carbonate) (2 equivalents)

-

Solvent (e.g., Dioxane/water mixture, 6:1)

-

Ether or Ethyl Acetate for extraction

Procedure:

-

To a reaction vessel, add the bromothiophene derivative, the arylboronic acid, potassium carbonate, and the palladium catalyst.[2][4]

-

Heat the reaction mixture to 90 °C and stir for 12 hours.[2][4]

-

After cooling to room temperature, partition the mixture between ether (or ethyl acetate) and water.[2]

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted thiophene.[2]

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 3-bromothiophene-2-carboxylate, a key intermediate in pharmaceutical and chemical research. This document collates known physical and chemical properties, outlines experimental protocols for further investigation, and presents logical workflows for analysis.

Core Properties of this compound

This compound is an off-white to light yellow solid.[1] Its fundamental physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅BrO₂S |

| Molecular Weight | 221.07 g/mol |

| Melting Point | 47-51 °C |

| Boiling Point | 127 °C at 12 mmHg |

| Appearance | White to off-white or light yellow solid |

Solubility Profile

Currently, there is limited quantitative data available in the public domain regarding the solubility of this compound in common organic and inorganic solvents. The available information is qualitative and is summarized in the table below.

| Solvent | Solubility |

| Water | Slightly soluble[2] |

| Chloroform | Soluble (based on use as a reaction solvent)[3] |

| Tetrahydrofuran (THF) | Soluble (based on use as a reaction solvent)[3][4] |

| Toluene | Soluble (based on use as a reaction solvent)[5] |

It is important to note that for the related compound, 3-bromothiophene, solubility in common organic solvents such as benzene and ether has also been reported.[3] Poly(3-alkylthiophenes), a class of related polymers, generally exhibit good solubility in common organic solvents.[4]

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, the following established protocol can be employed:

-

Preparation of Saturated Solution: A known excess amount of this compound is added to a predetermined volume of the solvent of interest in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the remaining solid is determined gravimetrically. Alternatively, the concentration of the solute in the supernatant can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Data Reporting: The solubility is typically expressed in units of g/100 mL or mg/mL.

Stability Profile

Thermal Stability

The compound is stable at room temperature.[6] Thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen halides, sulfur oxides, and bromine.[1]

pH Stability

-

Acidic Conditions: The stability of the thiophene ring can be compromised in the presence of very strong acids.

-

Basic Conditions: Hydrolysis of the methyl ester group can occur under basic conditions.[7]

Photostability

Specific photostability data for this compound is not available. However, some thiophene derivatives are known to act as photostabilizers, suggesting a degree of resilience to photodegradation.

Incompatible Materials

The compound is incompatible with strong oxidizing agents.[1]

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocols outline a systematic approach to this assessment.

-

Acid and Base Hydrolysis:

-

Treat a solution of the compound in a suitable solvent with a range of acidic (e.g., 0.1N to 1N HCl) and basic (e.g., 0.1N to 1N NaOH) solutions.

-

Conduct the experiments at various temperatures (e.g., room temperature, 50°C, 80°C) and monitor the degradation over time using a stability-indicating HPLC method.

-

-

Thermal Stress:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.

-

Analyze samples at different time points to determine the extent of degradation.

-

-

Photostability:

-

Expose a solution of the compound and the solid compound to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) as per ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

-

Analyze the samples at appropriate time intervals.

-

Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate and not typically associated with biological signaling pathways itself, its derivatives are often investigated for their pharmacological activity. The stability and solubility of this precursor are critical for the successful synthesis and subsequent biological evaluation of such derivatives.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative data provides a foundational understanding, there is a clear need for quantitative studies to fully characterize this important chemical intermediate. The outlined experimental protocols provide a roadmap for researchers to generate this critical data, which will be invaluable for its application in pharmaceutical and materials science research.

References

- 1. fishersci.dk [fishersci.dk]

- 2. This compound | 26137-08-6 [chemicalbook.com]

- 3. 3-Bromothiophene | 872-31-1 [chemicalbook.com]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. n-Butyllithium | 109-72-8 [amp.chemicalbook.com]

- 7. WO2014117292A1 - é °èºç±»ååç©åå ¶å¶å¤æ¹æ³ãè¯ç©ç»åç©åç¨é - Google Patents [patents.google.com]

From Coal Tar Impurity to Cornerstone of Modern Medicine: A Technical Guide to the Discovery and History of Thiophene Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing heterocycle, has traversed a remarkable journey from an obscure contaminant in industrial benzene to a privileged scaffold in contemporary drug design and materials science. This in-depth technical guide illuminates the discovery and historical evolution of thiophene carboxylates, a pivotal class of derivatives that underpin the development of numerous pharmaceuticals. We will delve into the seminal synthetic methodologies, provide detailed experimental protocols for key historical reactions, and present a quantitative analysis of their progression.

The Dawn of Thiophene Chemistry: A Serendipitous Discovery

The Advent of Thiophene Carboxylates: Early Synthetic Strategies

Following the isolation of thiophene, the scientific community embarked on exploring its reactivity and developing methods to functionalize the thiophene ring. The introduction of a carboxyl group was a significant step, paving the way for a diverse range of derivatives. Early approaches to thiophene carboxylates did not involve direct carboxylation of the thiophene ring but rather relied on the transformation of pre-functionalized thiophenes.

Thiophene-2-carboxylic Acid: A Tale of Oxidation

One of the most established early routes to thiophene-2-carboxylic acid involved a two-step process starting from thiophene itself. The first step is the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene. This reaction, which shows a high degree of regioselectivity for the 2-position due to the greater stabilization of the cationic intermediate, was a significant advancement in thiophene chemistry.[2]

The subsequent step involves the oxidation of the acetyl group to a carboxylic acid. The haloform reaction, a classic organic transformation known since the 19th century, proved to be an effective method for this conversion.[3][4] This reaction proceeds by the exhaustive halogenation of the methyl group of the acetyl moiety, followed by nucleophilic attack of hydroxide to cleave the resulting trihalomethyl group, which acts as a leaving group.[5]

A 1949 patent by Viktor Weinmayr details a commercially viable process for producing thiophene-2-carboxylic acid via the haloform reaction of 2-acetylthiophene, reporting a yield of 75% based on the thiophene used.[6]

Table 1: Early Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction

| Step | Reaction | Reagents | Key Conditions | Reported Yield | Reference |

| 1 | Friedel-Crafts Acylation | Thiophene, Acetic Anhydride, Aluminum Chloride, Nitrobenzene (solvent) | 40-45°C, 2 hours | Not isolated | [6] |

| 2 | Haloform Reaction | 2-Acetylthiophene (in situ), Sodium Hypochlorite solution | 70-80°C, 2 hours | 75% (overall) | [6] |

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction (Adapted from Weinmayr, 1949) [6]

Step 1: Preparation of 2-Acetylthiophene (in situ)

-

In a suitable reaction vessel, dissolve 146.5 parts of anhydrous aluminum chloride in 600 parts of nitrobenzene and warm the solution to 50°C.

-

Prepare a mixture of 107 parts of acetic anhydride, 84 parts of thiophene, and 60 parts of nitrobenzene.

-

Add the thiophene mixture to the aluminum chloride solution at 40-45°C over a period of approximately 30 minutes.

-

Maintain the reaction mixture at 40-45°C with agitation for an additional 2 hours.

-

Pour the reaction mixture into cold water. Separate the organic (nitrobenzene) layer containing the crude 2-acetylthiophene and make it slightly alkaline with a caustic solution. The aqueous layer is discarded.

Step 2: Oxidation to Thiophene-2-carboxylic Acid

-

Prepare a sodium hypochlorite solution by adding 295 parts of chlorine to a solution of 401 parts of sodium hydroxide in 550 parts of water mixed with 2380 parts of ice.

-

Add the crude 2-acetylthiophene solution in nitrobenzene to the sodium hypochlorite solution.

-

Heat the mixture with agitation to 70-80°C for approximately 2 hours.

-

After the reaction, destroy any slight excess of bleach by adding about 5 parts of sodium bisulfite.

-

Allow the mixture to separate into an alkaline aqueous layer and the nitrobenzene layer.

-

Separate the aqueous layer and acidify it with hydrochloric acid.

-

Filter the precipitated thiophene-2-carboxylic acid, wash it with water at about 20°C, and dry. The reported yield is 96 parts (75% based on thiophene), with a melting point of 126.5-128.5°C.

Thiophene-3-carboxylic Acid: Navigating Regioselectivity

The synthesis of thiophene-3-carboxylic acid presented a greater challenge due to the preferential reactivity of the 2- and 5-positions of the thiophene ring. Early methods, therefore, required starting materials where the 3-position was already functionalized. A common strategy involved the use of 3-bromothiophene as a precursor. The development of methods to synthesize 3-bromothiophene was a crucial first step.

The synthesis of thiophene-3-carboxylic acid could then be achieved through the formation of a Grignard reagent from 3-bromothiophene, followed by carboxylation with carbon dioxide.

Experimental Protocol: Synthesis of Thiophene-3-carboxylic Acid (Conceptual)

Step 1: Grignard Reagent Formation

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3-bromothiophene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming.

-

Once the reaction has started, add the remaining 3-bromothiophene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Crush solid carbon dioxide (dry ice) into small pieces and add it portion-wise to the vigorously stirred Grignard solution.

-

After the addition of dry ice is complete, allow the mixture to warm to room temperature.

-

Add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the ethereal extracts and wash with water, then dry over anhydrous sodium sulfate.

-

Evaporate the ether to obtain crude thiophene-3-carboxylic acid, which can be purified by recrystallization.

Named Reactions: Expanding the Synthetic Toolkit

As the field of organic synthesis matured, more sophisticated and versatile methods for the construction of substituted thiophene carboxylates were developed. These "named reactions" provided access to a wider range of derivatives with greater control over substitution patterns.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this reaction provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[6][7] The synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base.[6][7] The reaction proceeds through a series of conjugate additions and a final intramolecular condensation.[7]

Caption: Fiesselmann Thiophene Synthesis Workflow.

The Gewald Aminothiophene Synthesis

Reported by Karl Gewald in 1966, this multicomponent reaction is a powerful method for the synthesis of 2-aminothiophenes, which can be further functionalized to carboxylates.[8] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[8]

Caption: Gewald Aminothiophene Synthesis Workflow.

Thiophene Carboxylates in Drug Development: A Historical Perspective

The structural similarity between the thiophene and benzene rings, a concept known as bioisosterism, was a key driver in the adoption of thiophene-containing compounds in medicinal chemistry. Replacing a benzene ring with a thiophene ring can modulate a molecule's metabolic stability, potency, and pharmacokinetic properties. Thiophene carboxylates, in particular, became important building blocks for a number of successful drugs, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).

Suprofen and Tiaprofenic Acid: Early NSAID Successes

Suprofen and tiaprofenic acid are prominent examples of early NSAIDs that incorporate a thiophene moiety.[8][9][10] Their mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[10][11] The synthesis of these drugs relies on the functionalization of a pre-formed thiophene ring. For instance, the synthesis of tiaprofenic acid can be achieved through the Friedel-Crafts acylation of a thiophene derivative.[8]

Caption: Mechanism of Action of Thiophene-based NSAIDs.

Conclusion: An Enduring Legacy

The journey of thiophene carboxylates from their conceptual beginnings in the late 19th century to their established role in modern chemistry is a testament to the power of scientific inquiry and innovation. The initial serendipitous discovery of thiophene opened the door to a rich field of heterocyclic chemistry. Early synthetic chemists laid the groundwork for functionalizing this novel ring system, and subsequent generations of scientists developed increasingly sophisticated methods for the synthesis of complex thiophene carboxylate derivatives. The recognition of the bioisosteric relationship between thiophene and benzene propelled these compounds into the realm of medicinal chemistry, where they have made a lasting impact on human health. The story of thiophene carboxylates is a compelling example of how fundamental chemical research can lead to profound and practical applications, a narrative that continues to evolve as new synthetic methods and therapeutic applications are discovered.

References

- 1. Efficient and viable synthesis development for Tiaprofenic Acid in pharmaceutical industries - Amrita Vishwa Vidyapeetham [amrita.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Tiaprofenic Acid [test-psk.inforang.com]

- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Suprofen | C14H12O3S | CID 5359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Suprofen? [synapse.patsnap.com]

Potential Research Areas for Methyl 3-bromothiophene-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromothiophene-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. Its strategic placement of a reactive bromine atom and an ester functional group on the thiophene core allows for diverse chemical modifications, making it an ideal starting material for the synthesis of novel compounds with a wide array of applications. This technical guide explores promising research avenues for this compound, providing a foundation for the development of new therapeutic agents, functional materials, and innovative synthetic methodologies. The document outlines key reaction pathways, potential biological targets, and proposes future research directions, supported by detailed experimental protocols and quantitative data.

Introduction

This compound is a readily available chemical intermediate that serves as a scaffold for the synthesis of a multitude of complex organic molecules. The thiophene ring is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The presence of the bromine atom at the 3-position facilitates various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The ester group at the 2-position can be readily hydrolyzed, reduced, or converted into other functional groups, further expanding the synthetic utility of this molecule. This guide will delve into specific, high-potential research areas where this compound can be a key starting material.[1][2]

Potential Research Areas

Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a cornerstone in the development of various therapeutic agents. Derivatives of this compound are promising candidates for the development of novel drugs targeting a range of diseases.

Thieno[3,2-d]pyrimidines, which can be synthesized from this compound, have shown significant potential as anticancer agents. These fused heterocyclic systems can act as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K), which are often dysregulated in cancer.

A proposed research workflow for the development of novel thieno[3,2-d]pyrimidine-based anticancer agents is outlined below:

Caption: Workflow for Anticancer Drug Discovery.

Quantitative Data on Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives:

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 13g | HepG2 | 7.592 ± 0.32 | [3] |

| HCT-116 | 10.231 ± 0.45 | [3] | |

| MCF-7 | 9.884 ± 0.28 | [3] | |

| A431 | 16.006 ± 0.58 | [3] | |

| 13h | HepG2 | 8.112 ± 0.38 | [3] |

| HCT-116 | 11.004 ± 0.49 | [3] | |

| MCF-7 | 10.532 ± 0.33 | [3] | |

| A431 | 15.821 ± 0.55 | [3] | |

| 13k | HepG2 | 9.214 ± 0.41 | [3] |

| HCT-116 | 12.543 ± 0.51 | [3] | |

| MCF-7 | 11.987 ± 0.39 | [3] | |

| A431 | 14.998 ± 0.52 | [3] | |

| 11c | PC-3 | 3.12 | [4] |

| BT549 | 4.69 | [4] | |

| 11d | PC-3 | 6.34 | [4] |

| BT549 | 8.72 | [4] | |

| 11f | PC-3 | 5.21 | [4] |

| BT549 | 7.53 | [4] | |

| 5 | MCF-7 | 7.301 ± 4.5 | [5] |

| HepG-2 | 5.3 ± 1.6 | [5] | |

| 8 | MCF-7 | 4.132 ± 0.5 | [5] |

| HepG-2 | 3.3 ± 0.90 | [5] | |

| 3c | MCF-7 | 0.43 | [6] |

| MDA-MB-231 | 0.51 | [6] | |

| 5b | MCF-7 | 0.62 | [6] |

| MDA-MB-231 | 0.75 | [6] | |

| 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | 4T1 | 16 | [7] |

A potential signaling pathway that could be targeted by thieno[3,2-d]pyrimidine derivatives is the EGFR signaling cascade, which is crucial for cell growth and proliferation.

Caption: EGFR Signaling Pathway Inhibition.

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[8][9][10][11][12] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. This compound can be used to synthesize novel thiophene-based compounds with potential antimicrobial properties.

Quantitative Data on Antimicrobial Activity of Thiophene Derivatives:

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| 2-Thiophene carboxylic acid thioureides | Staphylococcus aureus (multi-drug resistant) | 125-500 | [8][10] |

| Bacillus subtilis | 7.8-125 | [8][10] | |

| Gram-negative clinical strains | 31.25-250 | [8][10] | |

| Candida albicans | 31.25-62.5 | [8][10] | |

| Aspergillus niger | 31.25-62.5 | [8][10] | |

| Thiophene derivatives (4, 5, 8) | Colistin-resistant Acinetobacter baumannii | 16-32 (MIC50) | [9] |

| Colistin-resistant Escherichia coli | 8-32 (MIC50) | [9] | |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a, 4c) | ESBL-producing E. coli ST131 | - | [11] |

| 4-Arylthiophene-2-carbaldehyde (2d) | Pseudomonas aeruginosa | 29.7 (IC50) | [13] |

Materials Science

The unique electronic properties of the thiophene ring make it an excellent component for the synthesis of organic electronic materials.[1]

Polythiophenes are a class of conductive polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and sensors. This compound can be used as a monomer or a precursor to monomers for the synthesis of novel polythiophenes with tailored electronic and physical properties. Research in this area could focus on synthesizing polymers with improved conductivity, stability, and processability.

Caption: Conductive Polymer Development Workflow.

Novel Synthetic Methodologies

The reactivity of the C-Br bond in this compound makes it an excellent substrate for exploring and developing new synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Experimental Protocols

This section provides detailed, exemplary protocols for key reactions involving this compound.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.

General Procedure:

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 4:1 toluene/water) is added the arylboronic acid or ester (1.1 mmol), a base such as K₃PO₄ (2.0 mmol), and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).[13] The reaction mixture is then heated to 85-90 °C and stirred until the starting material is consumed (monitored by TLC).[13] After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Sonogashira Coupling

This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

General Procedure:

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as (AllylPdCl)₂ (2.5 mol%), a ligand like P(t-Bu)₃ (10 mol%), and a base (e.g., 2 equivalents of an amine base) in a suitable solvent like DMF is stirred at room temperature.[14] The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Conclusion

This compound is a highly valuable and versatile building block with significant untapped potential. The research areas outlined in this guide, from the development of novel anticancer and antimicrobial agents to the synthesis of advanced organic materials, represent fertile ground for innovation. The provided experimental frameworks offer a starting point for researchers to explore the rich chemistry of this compound and contribute to advancements in science and technology. Further exploration into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new molecules with significant societal impact.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. virascience.com [virascience.com]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]

- 13. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Methyl 3-bromothiophene-2-carboxylate

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Methyl 3-bromothiophene-2-carboxylate is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the synthesis of novel compounds with potential biological activity. This document provides a detailed protocol for the Suzuki coupling of this compound, based on established literature procedures.

Reaction Principle

The Suzuki coupling reaction involves a palladium catalyst, typically in the presence of a base and a suitable solvent system. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboronic acid to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocols

The following protocols are based on successful Suzuki-Miyaura cross-coupling reactions reported for this compound and related thiophene derivatives.[1][2]

Protocol 1: Suzuki Coupling of this compound with Arylboronic Acids [1]

This protocol describes the coupling of this compound with substituted phenylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., 3-(Benzyloxy)phenylboronic acid or 4-(Methoxy)phenylboronic acid)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium phosphate (K₃PO₄)

-

Solvent: Dioxane and Water (e.g., 6:1 ratio)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (reaction tube/flask, condenser, etc.)

-

Magnetic stirrer with heating plate

Procedure:

-

To a reaction tube, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.1-1.5 mmol, 1.1-1.5 eq), and potassium phosphate (2.0-2.77 mmol, 2.0-2.77 eq).[1]

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[2]

-

Seal the reaction tube, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three to five times to ensure an inert atmosphere.[1]

-

Add a deoxygenated solvent mixture of dioxane and water (e.g., in a 6:1 ratio, 10.5 mL total). The solvent should be bubbled with argon for at least 10 minutes prior to use.[1]

-

Place the reaction tube in a preheated oil bath and stir the mixture at 90 °C for 24 hours.[1]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the cooled mixture through a thin pad of silica gel, rinsing the pad with toluene.[1]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 3-arylthiophene-2-carboxylate.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound and related bromothiophene derivatives.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids [1]

| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent (ratio) | Temp (°C) | Time (h) | Yield (%) |

| 3-(Benzyloxy)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (6:1) | 90 | 24 | Excellent |

| 4-(Methoxy)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O (aq) | - | - | Quantitative |